molecular formula C4H9NO B077924 1-Amino-3-buten-2-OL CAS No. 13269-47-1

1-Amino-3-buten-2-OL

Cat. No. B077924
CAS RN: 13269-47-1
M. Wt: 87.12 g/mol
InChI Key: VEPSIZZAILVTSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-Amino-3-buten-2-OL involves various strategies, including condensation reactions, use of low-valent titanium reagents, and the application of novel classes of heteroatom-containing dienes for Diels-Alder reactions. For instance, 1-Amino-3-siloxy-1,3-butadienes have been prepared efficiently by deprotonation of vinylogous amides followed by silylation, demonstrating the versatility of these methods in synthesizing complex organic molecules with high yield and regioselectivity (Kozmin, Janey, & Rawal, 1999).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as 3-amino-1-phenyl-2-buten-1-one, have been conducted using Fourier transform infrared and Raman spectra, alongside density functional theoretical and ab initio calculations. These studies reveal the importance of intramolecular hydrogen bonding and provide detailed insights into the vibrational modes and geometrical parameters of the molecules, highlighting the intricate details of their structural configuration (Raissi, Yarali, Farzad, & Nowroozi, 2006).

Chemical Reactions and Properties

The reactivity of compounds akin to 1-Amino-3-buten-2-OL with various dienophiles under mild conditions to afford [4+2] adducts showcases their utility in synthetic organic chemistry. Such reactions not only emphasize the compounds' versatility as synthetic intermediates but also their potential in generating a variety of substituted cyclohexenones through further transformations (Kozmin, Janey, & Rawal, 1999).

Physical Properties Analysis

The physical properties of these compounds, including their vibrational spectra, have been meticulously analyzed, providing a comprehensive understanding of their behavior under various conditions. The precise measurement and interpretation of these spectra contribute significantly to the understanding of the molecular structure and dynamics of these compounds.

Chemical Properties Analysis

The chemical properties, including the reactivity of 1-Amino-3-buten-2-OL and related molecules, have been explored through various synthetic strategies. The development of novel synthetic routes for the preparation of 3-amino enones and 1,3-diketones, for example, highlights the innovative approaches in organic synthesis that expand the utility of these compounds in creating complex molecular architectures (Rao & Muthanna, 2015).

Scientific Research Applications

  • Coordination Chemistry:

    • 1-Amino-3-buten-2-OL has been studied in relation to its coordination with platinum(II) complexes, revealing insights into the stereoselectivity of coordination and the role of intramolecular hydrogen bonding in stabilizing certain rotamers of coordinated olefins (Morris et al., 1997).
  • Synthesis and Chemical Reactivity:

    • It serves as a key intermediate in the synthesis of DL-goitrin, an antithyroid factor, showcasing its importance in medicinal chemistry (Brandsma et al., 2010).
    • Studies on 2,4,4,4-Tetrachloro-1-butanol and its derivatives indicate the formation of 1-amino-3-buten-2-ols under certain conditions, providing insights into reaction mechanisms (Dowbenko, 1965).
    • The molecule has been used in vibrational spectroscopy studies to understand intramolecular hydrogen bonding and molecular structure (Raissi et al., 2006).
  • Catalysis and Kinetics:

    • Research has focused on its selective hydrogenation over palladium-supported catalysts, demonstrating its role in catalytic processes (Nikoshvili et al., 2015).
    • Kinetic studies of reactions with atomic chlorine have been conducted to understand its atmospheric behavior (Rodríguez et al., 2007).
  • Biomedical Applications:

    • It is used in the synthesis of DNA oligodeoxynucleotides containing specific adducts, relevant in studying DNA interactions and mutagenicity (Dorr et al., 2007).
    • 1-Amino-3-buten-2-OL is significant in the synthesis of antihistaminic compounds, indicating its importance in drug development (Casy & Parulkar, 1969).
  • Environmental Chemistry:

    • Its role in the gas-phase reactions with environmental radicals like Cl atoms and O3 has been investigated, contributing to the understanding of atmospheric chemistry (Gai et al., 2011).

Safety And Hazards

The safety data sheet for “1-Amino-3-buten-2-OL” indicates that it is a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Therefore, it should be handled with care, using appropriate safety measures.

properties

IUPAC Name

1-aminobut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-2-4(6)3-5/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPSIZZAILVTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283721
Record name 1-AMINO-3-BUTEN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-buten-2-OL

CAS RN

13269-47-1
Record name NSC33061
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-AMINO-3-BUTEN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
DQ Dorr, K Murphy, N Tretyakova - Chemico-Biological Interactions, 2007 - Elsevier
… )-dA (N 6 -HB-dA) adducts were prepared for the first time by a postoligomerization approach that involved coupling 6-chloropurine-containing DNA with synthetic 1-amino-3-buten-2-ol. …
Number of citations: 10 www.sciencedirect.com
K Murata, A Terada - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
The reaction of 1-amino-3-buten-2-ol with γ-butyrolactone afforded 1-(2-oxopyrrolidino)-3-buten-2-ol (I) in a 59% yield. Although this intermediate (I) could also be prepared by the …
Number of citations: 8 www.journal.csj.jp
AT BOTTINI, V Dev - The Journal of Organic Chemistry, 1962 - ACS Publications
Treatment of. V-(2-bromoallyl)-2-hydroxy-3-butenylamine (IV) with sodium amide in liquid ammonia has been found to yield l-(2-methylene-l-aziridinyl)-3-buten-2-ol (III) together with a …
Number of citations: 34 pubs.acs.org
L Brandsma, MA Keegstra… - Recueil des Travaux …, 1988 - Wiley Online Library
DL‐1‐Amino‐3‐buten‐2‐ol HH 2 CCH‐CH(OH)‐CH 2 NH 2 has been synthesized in a satisfactory overall yield by reduction of the protected cyanohydrin H 2 CCH‐CH(OR)‐CN […
Number of citations: 2 onlinelibrary.wiley.com
PG Mente, HW Heine… - The Journal of Organic …, 1968 - ACS Publications
… The structure of 3 was confirmed by an alternate synthesis involving the reaction of 1 -amino-3-buten-2-ol with ethyl p-nitrobenzimidate. Imido esters are known to react with amino …
Number of citations: 30 pubs.acs.org
C Gardrat, L Latxague, JP Picard - Journal of heterocyclic …, 1990 - Wiley Online Library
… A new procedure for the preparation of DL-5-vinyloxazolidine-2-thione (goitrin) 3 via a facile and practical synthesis of the key intermediate DL-1-amino-3-buten-2-ol 2 is described. …
Number of citations: 16 onlinelibrary.wiley.com
Q N-Et, MM OEt - Name Reactions in Heterocyclic Chemistry, 2004 - books.google.com
… 18 Interestingly, 1-amino-3buten-2-ol sulfate ester (23) was prepared from l-amino-3-buten-2-ol (22, a product of ammonia ring-opening of vinyl epoxide 21) and chlorosulfonic acid. …
Number of citations: 0 books.google.com
S Antsypovich, D Quirk-Dorr, C Pitts… - Chemical research in …, 2007 - ACS Publications
… We found that this coupling reaction proceeded at a pace slower than that of the analogous reaction with 1-amino-3-buten-2-ol, previously performed at our laboratory ( 27). A significant …
Number of citations: 22 pubs.acs.org
MG Ettlinger - Journal of the American Chemical Society, 1950 - ACS Publications
… of 1amino-3-buten-2-ol acid oxalate in 150 cc. … A mixture with 1- amino-3-buten-2-ol neutral oxalate melted at 144-… on platinum oxide (Adams) of 1 -amino-3-buten-2-ol neutral oxalate. …
Number of citations: 150 pubs.acs.org
W Yin, C Qiao - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
… The required 1-amino-3-buten-2-ol was prepared from … Later on, preparation of 1-amino-3-buten-2-ol was further … 4 ) reduction afforded 1-amino-3-buten-2-ol, and effective recovery of …
Number of citations: 7 onlinelibrary.wiley.com

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